Cas no 88791-27-9 (1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY-)

1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY- 化学的及び物理的性質
名前と識別子
-
- 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY-
- 7-Methoxybenzo[d]isothiazol-3-amine
- 88791-27-9
-
- インチ: InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3,(H2,9,10)
- InChIKey: NDCXQKAJSJQIMK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 180.03573406Da
- どういたいしつりょう: 180.03573406Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059006662-1g |
7-Methoxybenzo[d]isothiazol-3-amine |
88791-27-9 | 97% | 1g |
$1444.30 | 2023-08-31 | |
Chemenu | CM527998-1g |
7-Methoxybenzo[d]isothiazol-3-amine |
88791-27-9 | 97% | 1g |
$*** | 2023-05-29 | |
Alichem | A059006662-5g |
7-Methoxybenzo[d]isothiazol-3-amine |
88791-27-9 | 97% | 5g |
$3383.50 | 2023-08-31 |
1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY- 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY-に関する追加情報
1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY-
The compound with CAS No. 88791-27-9, commonly referred to as 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY, is a fascinating molecule with a diverse range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique structure, which combines a benzene ring with an isothiazole moiety and a methoxy group at the 7-position. Its chemical properties make it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the potential of 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of drugs targeting neurodegenerative diseases and cancer. The compound's ability to modulate key cellular pathways has been extensively investigated, with promising results in preclinical models.
The synthesis of 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY involves a multi-step process that typically begins with the preparation of the benzene ring followed by the introduction of the isothiazole group. The methoxy group at the 7-position is introduced through a nucleophilic substitution reaction. This process has been optimized in recent years to improve yield and reduce environmental impact.
In terms of physical properties, 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its solubility increases significantly in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic reactions and purification techniques.
The compound has also found applications in materials science. Recent research has demonstrated its potential as a building block for advanced materials such as polymers and nanoparticles. Its ability to form stable complexes with metal ions has opened new avenues for its use in catalysis and sensing applications.
One of the most exciting developments involving 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY is its role in drug delivery systems. Scientists have explored its use as a carrier for targeted drug delivery due to its biocompatibility and ability to encapsulate hydrophobic drugs. This application has shown particular promise in cancer therapy, where precise drug delivery is critical for minimizing side effects.
In addition to its pharmacological applications, 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY has been studied for its environmental impact. Recent studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. These findings are crucial for ensuring the safe handling and disposal of this compound in industrial settings.
Looking ahead, the continued exploration of 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY's properties is expected to unlock new applications across various fields. Its versatility as a chemical building block positions it as an important molecule in both academic research and industrial development.
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